Pyoluteorin - 25683-07-2

Pyoluteorin

Catalog Number: EVT-281736
CAS Number: 25683-07-2
Molecular Formula: C11H7Cl2NO3
Molecular Weight: 272.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyoluteorin (Plt) is a chlorine-containing secondary metabolite with broad-spectrum antifungal activity. [, , , , , ] It is classified as a polyketide antibiotic, meaning it is synthesized by bacteria from smaller precursor molecules through a series of enzymatic reactions catalyzed by polyketide synthases. [, , , , , , , , ] Plt is primarily produced by certain strains of Pseudomonas bacteria, particularly those found in the rhizosphere, the region of soil surrounding plant roots. [, , , , , , , , , , , , ] In this ecological niche, Plt plays a crucial role in microbial interactions, contributing to the biocontrol activity of Pseudomonas against plant pathogens. [, , , , , , , , , ]

2,4-Diacetylphloroglucinol (DAPG)

Relevance: DAPG is frequently co-produced with pyoluteorin, and the two compounds exhibit a complex cross-talk.
Mutual Inhibition: Pyoluteorin and DAPG have been shown to mutually inhibit each other's production in Pseudomonas fluorescens Pf-5. [, , ]* Shared Biosynthetic Pathways: Both compounds share some biosynthetic precursors and enzymes. [, , , ]* Similar Antimicrobial Spectrum:* They display similar antimicrobial activity against a range of bacteria and fungi. [, ]

Phloroglucinol (PG)

Compound Description: Phloroglucinol (PG) is an organic compound and an intermediate in the biosynthesis of DAPG. It is produced from the enzyme PhlD, the first step in the DAPG biosynthetic pathway. []

Relevance: Phloroglucinol plays a key role in the interplay between pyoluteorin and DAPG biosynthesis:
Pyoluteorin Induction: Nanomolar concentrations of PG are required for pyoluteorin production in Pseudomonas fluorescens Pf-5. []* Pyoluteorin Repression: At higher concentrations, PG inhibits pyoluteorin production, a phenomenon previously attributed to DAPG. []* Intercellular Signaling:* PG acts as an intercellular signal influencing the expression of pyoluteorin biosynthetic genes. []

Monoacetylphloroglucinol (MAPG)

Relevance: MAPG also displays some influence on pyoluteorin production, although at much higher concentrations compared to phloroglucinol. It exhibits both stimulatory and inhibitory effects on pyoluteorin production. []

Pyrrolnitrin

Relevance: Like pyoluteorin, pyrrolnitrin contributes to the biocontrol activities of Pseudomonas strains. [, , ] While their biosynthetic pathways are distinct, they are often co-regulated and contribute to the overall antagonistic activity of the producing strain. [, ]

Marinopyrrole A (Maritoclax)

Relevance: Marinopyrrole A serves as a structural basis for the development of pyoluteorin derivatives as potential anti-cancer agents. [, ] These derivatives target the Mcl-1 protein similarly to maritoclax, inducing apoptosis in cancer cells.

Pyoluteorin Derivatives (KS04 and KS18)

Relevance: These derivatives exhibit enhanced anti-cancer activity compared to pyoluteorin itself. [, ] They function as Mcl-1 inhibitors, inducing apoptosis in hematological cancer cells and showing synergy with other anti-cancer agents.

Deoxypyoluteorin

Relevance: Deoxypyoluteorin is a synthetic analog of pyoluteorin and a key intermediate in its chemical synthesis. [] It also possesses antimicrobial activity. []

Isopyoluteorin

Relevance: Isopyoluteorin is obtained as a byproduct during the chemical synthesis of pyoluteorin. [] It differs in the position of the chlorine atoms on the pyrrole ring.

Source and Classification

Pyoluteorin was first identified in the culture supernatants of Pseudomonas fluorescens Pf-5, which is recognized for its biocontrol properties against plant pathogens. The biosynthetic gene cluster responsible for pyoluteorin production has been characterized, revealing multiple open reading frames that encode enzymes involved in its synthesis. These enzymes include type I polyketide synthases, which play a crucial role in the assembly of the pyoluteorin molecule through a series of enzymatic reactions .

Synthesis Analysis

Methods and Technical Details

The synthesis of pyoluteorin can be achieved through both natural biosynthesis and synthetic methods. In natural biosynthesis, Pseudomonas species utilize specific pathways involving polyketide synthases and other enzymes to produce pyoluteorin from precursor molecules such as proline .

Recent studies have explored the influence of environmental factors, such as temperature and nutrient availability, on pyoluteorin production. For instance, fructose has been shown to enhance pyoluteorin biosynthesis via specific regulatory pathways in Pseudomonas strains .

In laboratory settings, pyoluteorin can also be synthesized through chemical methods, although these approaches are less common compared to microbial fermentation techniques.

Molecular Structure Analysis

Structure and Data

The molecular structure of pyoluteorin features a dichloropyrrole core with a resorcinol ring. The compound's molecular formula is C11H8Cl2NC_{11}H_{8}Cl_{2}N, with a molecular weight of approximately 239.09 g/mol. The structural components include:

  • Dichloropyrrole moiety: This part contributes to the compound's biological activity.
  • Resorcinol ring: This structure is essential for the interaction with biological targets.

Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within the pyoluteorin molecule, confirming its unique functional groups that are critical for its antimicrobial properties .

Chemical Reactions Analysis

Reactions and Technical Details

Pyoluteorin undergoes various chemical reactions that contribute to its biological activity. These reactions include:

  • Enzymatic modifications: The polyketide synthase enzymes catalyze the incorporation of malonate units into the growing chain during biosynthesis.
  • Degradation pathways: Pyoluteorin can be degraded by specific enzymes in target organisms, influencing its efficacy as an antibiotic.

The interactions between pyoluteorin and microbial targets involve complex biochemical pathways that modulate its activity against competing microorganisms .

Mechanism of Action

Process and Data

The mechanism of action of pyoluteorin primarily involves disrupting cellular processes in target fungi and bacteria. It has been shown to inhibit mycelial growth by interfering with cell membrane integrity and function. Additionally, pyoluteorin regulates the biosynthesis of other antimicrobial compounds such as 2,4-diacetylphloroglucinol through transcriptional regulation mechanisms involving TetR family transcription factors .

Research indicates that pyoluteorin acts as a signaling molecule within microbial communities, affecting not only its own production but also that of other secondary metabolites critical for biocontrol activities .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Pyoluteorin is typically isolated as a yellowish crystalline solid.
  • Solubility: It is soluble in organic solvents like methanol and acetonitrile but has limited solubility in water.
  • Stability: Pyoluteorin is relatively stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.

Analytical techniques such as high-performance liquid chromatography have been employed to quantify pyoluteorin levels in culture media, demonstrating its effective production under optimized growth conditions .

Applications

Scientific Uses

Pyoluteorin holds significant potential in agricultural biotechnology as a biocontrol agent against fungal pathogens. Its ability to inhibit plant pathogens enhances crop resilience and reduces reliance on synthetic fungicides. Additionally, ongoing research explores its applications in medical microbiology due to its antimicrobial properties against human pathogens.

Emerging studies aim to improve pyoluteorin yield through genetic engineering and optimization of fermentation processes, potentially leading to more effective biocontrol strategies in sustainable agriculture .

Biosynthesis Pathways and Genetic Architecture of Pyoluteorin

Hybrid Nonribosomal Peptide Synthetase (NRPS)-Polyketide Synthase (PKS) Biosynthetic Machinery

Pyoluteorin (Plt) biosynthesis employs a hybrid enzymatic system combining nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) activities, encoded by a conserved gene cluster spanning 24–30 kb in Pseudomonas genomes. In P. protegens Pf-5, this cluster comprises 17 genes organized into four operons: pltLABCDEFG (biosynthesis), pltMNOP (transport), pltRK (regulatory genes pltR and pltZ), and pltIJ (additional transporters) [2] [8]. The core enzymatic machinery includes:

  • PltL: A dedicated peptidyl carrier protein (PCP) that shuttles intermediates between enzymatic domains [6] [10].
  • PltF: An adenylation enzyme activating L-proline and loading it onto PltL [6].
  • PltE: An acyl-CoA dehydrogenase catalyzing pyrrole ring formation [2] [10].
  • PltB/PltC: Type I polyketide synthases assembling the resorcinol moiety [2] [4].
  • PltG: A thioesterase mediating product release and cyclization [4].

Table 1: Core Genes in Pyoluteorin Biosynthesis Cluster

GeneFunctionEnzyme Type
pltLPeptidyl carrier protein (PCP)NRPS carrier
pltFL-Proline adenylationNRPS adenylation domain
pltEPyrrole ring formationAcyl-CoA dehydrogenase
pltBPolyketide chain extensionType I PKS
pltCPolyketide cyclizationType I PKS
pltADichlorination of pyrroleFlavin-dependent halogenase
pltGProduct release and cyclizationThioesterase

Enzymatic Mechanisms of Dichloropyrrole and Resorcinol Moiety Assembly

Pyoluteorin’s structure derives from two distinct biochemical pathways:

  • Dichloropyrrole Assembly: Initiated by PltF, which adenylates L-proline and transfers it to PltL’s phosphopantetheine arm, forming prolyl-S-PltL. PltE then oxidatively decarboxylates this intermediate to yield pyrrolyl-2-carboxyl-S-PltL [10]. This pyrrole moiety undergoes stepwise chlorination at positions C4 and C5 by PltA (see Section 1.3).
  • Resorcinol Ring Synthesis: Catalyzed by the PKS modules PltB and PltC. PltB incorporates three malonyl-CoA extender units via its ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. Subsequent cyclization and aromatization by PltC yield the resorcinol intermediate [2] [4].The coupling of dichloropyrrolyl-S-PltL to the resorcinol unit remains enzymatically uncharacterized but is hypothesized to occur via a transacylation reaction prior to thioesterase-mediated release by PltG [4].

Role of Halogenases (PltA, PltD) in Chlorination Reactions

Chlorination is critical for pyoluteorin’s bioactivity and involves two flavin-dependent halogenases:

  • PltA: Directly dichlorinates the pyrrolyl-S-PltL intermediate. It requires FADH₂ (generated by a flavin reductase) and O₂ to generate hypochlorous acid (HOCl), which serves as the chlorinating agent. PltA catalyzes sequential chlorination: first at C5, then at C4 of the pyrrole ring [4] [8]. Crystal structures confirm its binding specificity for carrier protein-tethered substrates [4].
  • PltD: A putative halogenase with unresolved function. Gene inactivation studies show pltD mutants abolish Plt production, suggesting an essential role, though its substrate remains undetermined [2] [7]. It may act late in the pathway or facilitate intermediate trafficking.

Table 2: Halogenase Enzymes in Pyoluteorin Pathway

EnzymeSubstratePosition ChlorinatedCofactorsFunction Confirmation
PltAPyrrolyl-2-carboxyl-S-PltLC5, then C4FADH₂, O₂In vitro activity assays [4]
PltDUnknownUnknownFADH₂ (predicted)Gene knockout abolishes Plt [2]

Substrate Specificity and Carrier Protein Interactions (PltL, PltF)

The adenylation enzyme PltF and carrier protein PltL exhibit stringent substrate selectivity:

  • PltF Specificity: Uses ATP to adenylate L-proline but not other proline analogs. Structural studies reveal a 10-Å deep binding pocket accommodating proline’s carboxylate and pyrrolidine groups. Mutations in residues Arg302 or Asp385 abolish activity [6].
  • PltL Recognition: The 4’-phosphopantetheine arm of PltL docks into a hydrophobic cleft of PltF. Crystallography of the PltF-PltL complex (PDB: 6O6E) shows hydrogen bonding between PltL’s Asp35 and PltF’s Arg261, ensuring fidelity in intermediate transfer [6] [10].
  • Trans-Acting Carrier Role: PltL shuttles intermediates to PltE (dehydrogenation), PltA (chlorination), and the PKS module (chain coupling), acting as the central hub for pyrrole moiety maturation [6].

Evolutionary Conservation of Pyoluteorin Gene Clusters Across Pseudomonas spp.

The plt cluster is conserved in phylogenetically diverse Pseudomonas strains but exhibits organizational variations:

  • Core Conservation: Strains like P. protegens Pf-5, P. aeruginosa PA1201, and P. fluorescens Pf-5 share identical pltLABCDEFG operons and regulatory genes (pltR, pltZ) [1] [8]. This suggests horizontal gene transfer facilitated dissemination.
  • Regulatory Divergence: While pltR (LysR-type activator) is ubiquitous, pltZ (TetR-type repressor) is absent in some P. aeruginosa strains. In Pf-5, PltZ binds the plt transporter operon and is inactivated by pyoluteorin, enabling autoinduction [8].
  • Ecological Adaptation: In P. protegens Pf-5, cross-talk exists between pyoluteorin and 2,4-diacetylphloroglucinol (DAPG) biosynthesis. The TetR regulator PhlH senses pyoluteorin and represses phlG (encoding a DAPG hydrolase), prioritizing pyoluteorin production when nutrients are limited [9]. Carbon catabolite repression (CCR) via Crc/Hfq also modulates plt expression, with fructose enhancing Plt synthesis while glucose represses it [1].

Table 3: Pyoluteorin Gene Cluster Variations in Pseudomonas

StrainCluster SizeUnique FeaturesRegulatory Genes
P. protegens Pf-524 kbIncludes pltZ and phlH cross-talkpltR, pltZ
P. aeruginosa PA120130 kbLacks pltZ; CbrAB-regulatedpltR only
P. fluorescens CHA024 kbContains pltM (monochlorinase)pltR, pltZ

Complete Compound List

  • Pyoluteorin
  • 2,4-Diacetylphloroglucinol (DAPG)
  • Pyrrolyl-2-carboxyl-S-PltL
  • Prolyl-S-PltL
  • Malonyl-CoA
  • FADH₂
  • Hypochlorous acid (HOCl)
  • L-Proline
  • Resorcinol intermediate
  • Monoacetylphloroglucinol (MAPG)

Properties

CAS Number

25683-07-2

Product Name

Pyoluteorin

IUPAC Name

(4,5-dichloro-1H-pyrrol-2-yl)-(2,6-dihydroxyphenyl)methanone

Molecular Formula

C11H7Cl2NO3

Molecular Weight

272.08 g/mol

InChI

InChI=1S/C11H7Cl2NO3/c12-5-4-6(14-11(5)13)10(17)9-7(15)2-1-3-8(9)16/h1-4,14-16H

InChI Key

JPGWTZORMBTNMF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)C(=O)C2=CC(=C(N2)Cl)Cl)O

Solubility

Soluble in DMSO

Synonyms

Pyoluteorin; NSC 143092; NSC143092; NSC143092;

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)C2=CC(=C(N2)Cl)Cl)O

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